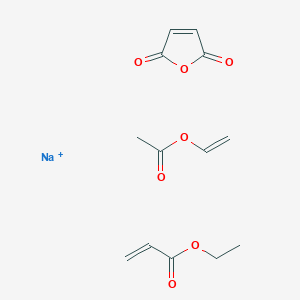

sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione

Descripción

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt is a complex polymeric compound. It is synthesized through the polymerization of ethyl ester of 2-propenoic acid, ethenyl acetate, and 2,5-furandione, followed by hydrolysis and neutralization with sodium hydroxide. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.

Propiedades

Número CAS |

111560-38-4 |

|---|---|

Fórmula molecular |

C13H16NaO7+ |

Peso molecular |

307.25 g/mol |

Nombre IUPAC |

sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione |

InChI |

InChI=1S/C5H8O2.C4H2O3.C4H6O2.Na/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-3-6-4(2)5;/h3H,1,4H2,2H3;1-2H;3H,1H2,2H3;/q;;;+1 |

Clave InChI |

AEFMHGISUFGBLA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |

SMILES canónico |

CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |

Otros números CAS |

111560-38-4 |

Sinónimos |

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt involves several steps:

Polymerization: The initial step involves the polymerization of ethyl ester of 2-propenoic acid, ethenyl acetate, and 2,5-furandione. This reaction is typically carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Hydrolysis: The resulting polymer is then subjected to hydrolysis using an aqueous solution of sodium hydroxide. This step converts the ester groups into carboxylate groups, resulting in the formation of the sodium salt of the polymer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization is carried out in reactors equipped with temperature control systems to ensure consistent polymer quality.

Continuous Hydrolysis: The hydrolysis step is performed in continuous flow reactors to maintain a steady production rate and ensure complete conversion of ester groups to carboxylate groups.

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The carboxylate groups in the polymer can participate in nucleophilic substitution reactions with electrophiles.

Cross-linking Reactions: The polymer can undergo cross-linking reactions with multifunctional reagents, enhancing its mechanical properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under mild basic conditions.

Cross-linking: Reagents such as divinylbenzene or ethylene glycol dimethacrylate are used under radical initiation conditions.

Major Products

The major products formed from these reactions include cross-linked polymers with enhanced mechanical strength and substituted polymers with modified chemical properties.

Aplicaciones Científicas De Investigación

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of advanced materials and as a functional polymer in various chemical reactions.

Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.

Medicine: Utilized in the formulation of hydrogels for wound healing and controlled drug release.

Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt involves its interaction with various molecular targets:

Molecular Targets: The carboxylate groups in the polymer can interact with metal ions, proteins, and other biomolecules, facilitating its use in biomedical applications.

Pathways Involved: The polymer can form complexes with metal ions, enhancing its stability and functionality in various applications.

Comparación Con Compuestos Similares

Similar Compounds

Poly(acrylic acid-co-maleic acid): Similar in structure but lacks the ethenyl acetate component.

Poly(ethylene-co-vinyl acetate): Contains ethenyl acetate but lacks the carboxylate functionality.

Poly(methyl methacrylate-co-maleic anhydride): Similar polymer backbone but different ester and anhydride components.

Uniqueness

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt is unique due to its combination of carboxylate groups, ester groups, and ethenyl acetate units. This unique combination imparts distinct chemical and physical properties, making it versatile for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.